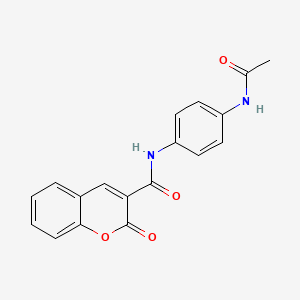

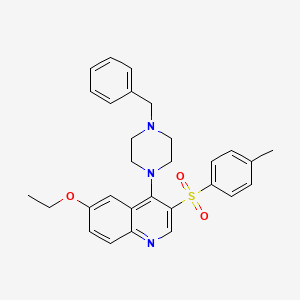

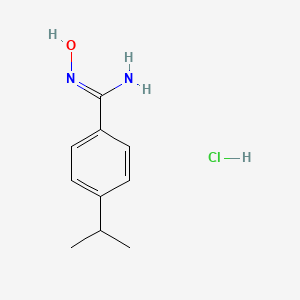

![molecular formula C7H7N3 B2841744 1-Methylpyrazolo[3,4-b]pyridine CAS No. 23002-49-5](/img/structure/B2841744.png)

1-Methylpyrazolo[3,4-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methylpyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C7H7N3 . It has a molecular weight of 133.15 . The IUPAC name for this compound is 1-methyl-1H-pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3/c1-10-7-6(5-9-10)3-2-4-8-7/h2-5H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.It should be stored at refrigerated temperatures . More specific physical and chemical properties are not available from the search results.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Xanthine and Isoguanine Analogs : 1-Methylpyrazolo[3,4-b]pyridine has been used in the synthesis of xanthine and isoguanine analogs. This involves using derivatives like ethyl 5-amino-1-methylpyrazole-4-carboxylate and 5-amino-1-methylpyrazole-4-carbo-nitrile (Schneller & Moore, 1978).

Formation of Arylhydrazone Derivatives : The compound has been utilized in creating arylhydrazone derivatives with potential analgesic properties, synthesized using methods involving hydrazine as a key intermediate (Gaston et al., 1996).

Electrophilic Substitution Reactions : this compound derivatives have undergone N-alkylation and electrophilic substitution reactions, showing preferences for specific substitution patterns (Brown & McGeary, 1994).

Biological and Pharmaceutical Research

Inhibition of A1 Adenosine Receptors : Certain derivatives of this compound have shown high affinity and selectivity toward A1 adenosine receptors, suggesting potential in receptor modulation (Manetti et al., 2005).

CRF1 Antagonists Synthesis : The compound has been used in synthesizing CRF1 antagonists with significant binding affinity, indicating potential applications in targeting corticotropin-releasing factor type-1 receptors (Huang et al., 2003).

Development of Disperse Dyes : this compound has been a key intermediate in synthesizing azo compounds used as disperse dyes for polyester garments, demonstrating versatility in industrial applications (Gaffer & Khattab, 2017).

Synthesis of Pyrazolopyridine Derivatives : It has been involved in the synthesis of pyrazolopyridine derivatives, exploring the effect of substituents on photophysical properties, indicating potential in materials science and optics (Patil, Shelar & Toche, 2011).

Biocatalytic Domino Reactions : The compound is used in biocatalytic domino reactions to create spiropyrazolo[3,4-b]pyridines derivatives, a method noted for its environmental friendliness and potential applications in fluorescent materials (Liang et al., 2017).

Antitumor and Antimicrobial Activities : Derivatives of this compound have shown promise in studies for antitumor and antimicrobial activities, expanding its potential in medicinal chemistry (Riyadh, 2011).

Vasodilating Properties : Some synthesized derivatives have demonstrated coronary vasodilating activity, suggesting applications in cardiovascular therapeutics (Dabaeva et al., 2008).

Safety and Hazards

The safety data sheet for 1-Methylpyrazolo[3,4-b]pyridine suggests that it is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

将来の方向性

特性

IUPAC Name |

1-methylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-10-7-6(5-9-10)3-2-4-8-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWPZEGGNCFEKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

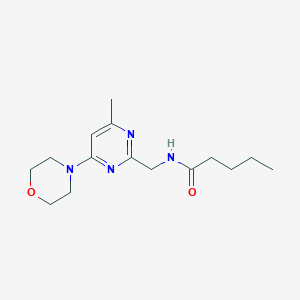

![4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B2841669.png)

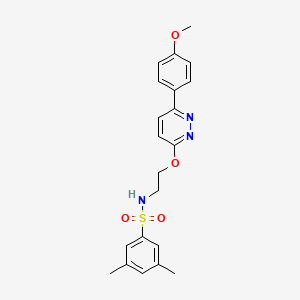

![1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2841672.png)

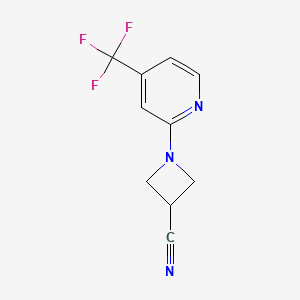

![2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B2841675.png)

![7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2841681.png)